Dimethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Dimethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-3-nitro-1H-pyrazole with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxides.
Scientific Research Applications
Dimethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Dimethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazol-5-amine
- 5-Amino-1,3-dimethylpyrazole
- 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
Uniqueness
Dimethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine is unique due to its specific structural features, such as the presence of both nitro and dimethylamine groups
Biological Activity
Dimethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies, highlighting its implications in medicinal chemistry.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C7H10N4O2
- CAS Number : 1798736-34-1
The presence of a nitro group and a pyrazole ring suggests potential reactivity and interaction with biological targets.
Synthesis
This compound can be synthesized through various methods involving the reaction of pyrazole derivatives with methylating agents. The synthesis typically involves the following steps:
- Formation of Pyrazole Derivative : Starting from 3-nitroacetophenone and hydrazine hydrate.
- Methylation : Using methyl iodide or dimethyl sulfate to introduce methyl groups.
Anticancer Properties
Recent studies have demonstrated that compounds containing the pyrazole structure exhibit significant anticancer activities. For instance:
- In Vitro Studies : Various derivatives of pyrazole, including this compound, have shown cytotoxic effects against several cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 10 µM to 30 µM .
The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. Pyrazole derivatives may interfere with various signaling pathways, including those involved in cell cycle regulation and apoptosis.
Study on Antitumor Activity
A study published in MDPI evaluated a series of pyrazole compounds for their anticancer properties. This compound was included in the screening, revealing promising results against multiple cancer cell lines. The study highlighted that compounds with a similar scaffold exhibited varying degrees of cytotoxicity depending on their structural modifications .
Antimicrobial Activity
In addition to anticancer properties, pyrazole derivatives have been investigated for their antimicrobial activities. For example, compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations comparable to established antibiotics .
Properties
Molecular Formula |
C7H12N4O2 |
---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-methyl-5-nitropyrazol-3-yl)methanamine |
InChI |
InChI=1S/C7H12N4O2/c1-9(2)5-6-4-7(11(12)13)8-10(6)3/h4H,5H2,1-3H3 |
InChI Key |
USQXAARAHAJPQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])CN(C)C |
Origin of Product |
United States |
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